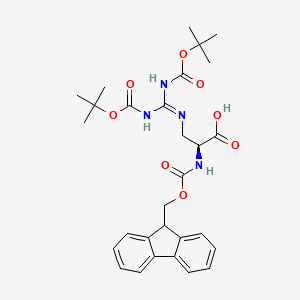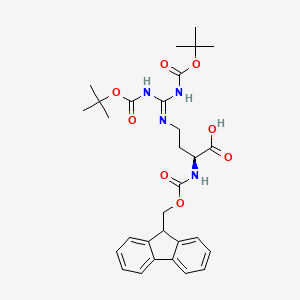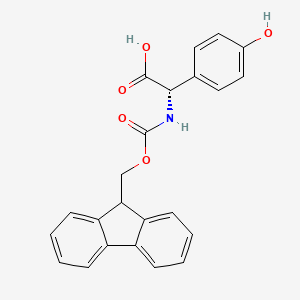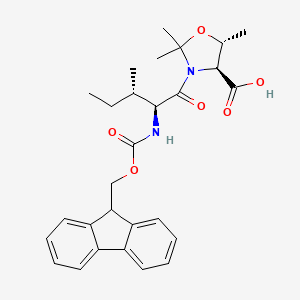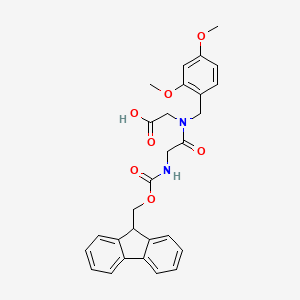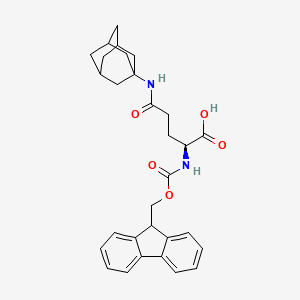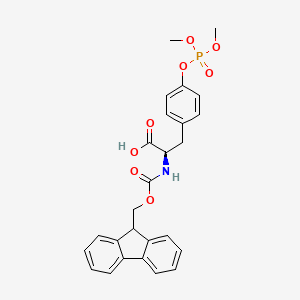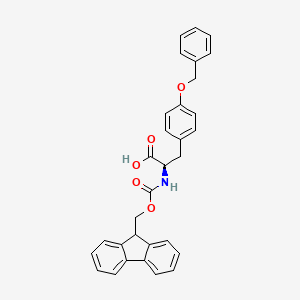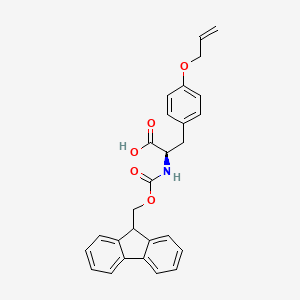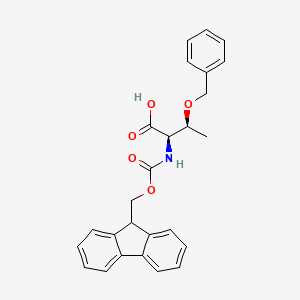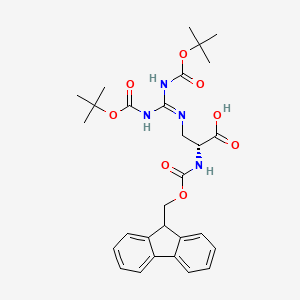
Fmoc-D-Agp(Boc)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-D-Agp(Boc)2-OH” is a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc SPPS . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH . The full name of this compound is N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid .
Molecular Structure Analysis
The empirical formula of “Fmoc-D-Agp(Boc)2-OH” is C29H36N4O8 . Its molecular weight is 568.62 g/mol . The InChI code for this compound is 1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3, (H,31,36) (H,34,35) (H2,30,32,33,37,38)/t22-/m0/s1 .Physical And Chemical Properties Analysis
“Fmoc-D-Agp(Boc)2-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . .Applications De Recherche Scientifique
Photocatalytic Applications
Research on materials like (BiO)2CO3 indicates the growing interest in photocatalytic applications for environmental and energy purposes. Such materials are explored for their potential in healthcare, photocatalysis, and other applications due to their unique properties, including band gap and photocatalytic performance enhancement through modification strategies (Ni, Sun, Zhang, & Dong, 2016). While this study does not directly mention Fmoc-D-Agp(Boc)2-OH, the methodologies for enhancing photocatalytic performance of materials could be relevant for its applications.
Biotechnology and Pharmacology
The review on human flavin-containing monooxygenases presents an example of how enzymatic processes are critical in drug metabolism and detoxication pathways (Cashman & Zhang, 2006). Understanding these enzymatic mechanisms can inform the design and application of chemical compounds, including peptides synthesized using Fmoc-D-Agp(Boc)2-OH, in therapeutic contexts.
Neuroscientific Research
Functional magnetic resonance imaging (fMRI) and its reliability in studying cognitive processes showcases the intersection of advanced imaging technologies and neuroscientific research (Bennett & Miller, 2010). While not directly related, the development and application of compounds like Fmoc-D-Agp(Boc)2-OH could be explored in the context of enhancing imaging agents or as part of neuroscientific research methodologies.
Environmental Monitoring
Research on microbial fuel cells for biological oxygen demand sensors demonstrates the integration of biotechnological and environmental engineering approaches for monitoring water quality (Sonawane, Ezugwu, & Ghosh, 2020). Such interdisciplinary research could be relevant for exploring the environmental applications of chemical compounds synthesized using techniques involving Fmoc-D-Agp(Boc)2-OH.
Safety And Hazards
When handling “Fmoc-D-Agp(Boc)2-OH”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNKMXCVKSAEL-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Agp(Boc)2-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

